![molecular formula C21H46ClNOP2Ru B6308275 Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II), 97% CAS No. 1421060-10-7](/img/structure/B6308275.png)
Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II), 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II), 97% is a chemical compound with the CAS Number: 1421060-10-7 . It is often used for experimental and research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C21H46ClNOP2Ru . The molecular weight is 527.073g/mol . The InChI key is ISDWBJDAOYEKGL-UHFFFAOYSA-M .Applications De Recherche Scientifique
Catalytic Applications
- N2 Activation and Ligand Transformations: Research has shown the use of ruthenium(II) hydrido dinitrogen complexes supported by pincer ligands, including derivatives of bis(di-tert-butylphosphinoethyl)amine, in facilitating N2 activation. These studies underscore the utility of such complexes in catalysis, offering insight into the ligand's impact on nitrogen activation and potential ramifications in catalytic applications (Bruch et al., 2018).
Material Science and Surface Modification
- Surface Functionalization: The electrochemical oxidation of aromatic amines has been employed to covalently bond ruthenium complexes to carbon surfaces. This technique highlights the complex's potential in modifying electrode surfaces for enhanced electrochemical performance (Sandroni et al., 2010).
Sensor Development
- Chemosensor for Metal Ions: A ruthenium(II) complex was utilized as a fluorophore in a chemosensor for cobalt ions, demonstrating selective and sensitive detection capabilities. This application underscores the role of ruthenium complexes in developing sensors for environmental and analytical chemistry (Li et al., 2006).
Photocatalysis and Light-Induced Reactions
- Photolabile Protecting Groups: Ruthenium bis(bipyridine) complexes have been studied for their ability to act as photolabile protecting groups. Upon irradiation with visible light, these complexes release coordinated ligands, a property useful in controlled drug delivery and photoresponsive materials (Zayat et al., 2006).
Synthesis and Chemical Transformations
- Synthesis of Amides from Alcohols and Amines: A study demonstrated the direct synthesis of amides from alcohols and amines using a ruthenium complex, avoiding the need for stoichiometric coupling reagents. This approach is significant for green chemistry, offering an efficient and environmentally friendly method for amide synthesis (Gunanathan et al., 2007).
Safety and Hazards
The substance is not classified according to the Globally Harmonized System (GHS) . It should be handled under inert gas . It should not get in eyes, on skin, or on clothing . If it gets in eyes, rinse cautiously with water for several minutes . It should be stored in a well-ventilated place and the container should be kept tightly closed . The contents should be stored under inert gas . Dispose of contents/container in accordance with local/regional/national/international regulations .
Propriétés
IUPAC Name |
carbon monoxide;chloro(hydrido)ruthenium;2-ditert-butylphosphanyl-N-(2-ditert-butylphosphanylethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H45NP2.CO.ClH.Ru.H/c1-17(2,3)22(18(4,5)6)15-13-21-14-16-23(19(7,8)9)20(10,11)12;1-2;;;/h21H,13-16H2,1-12H3;;1H;;/q;;;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDWBJDAOYEKGL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CCNCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C.[C-]#[O+].Cl[RuH] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46ClNOP2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




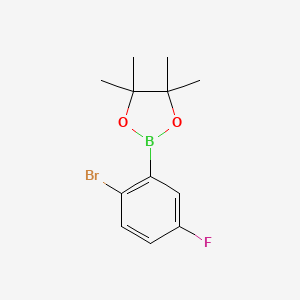
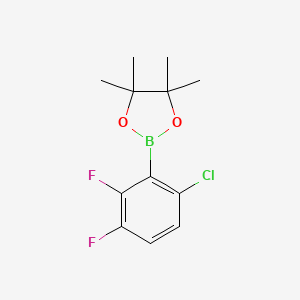
![tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6308251.png)

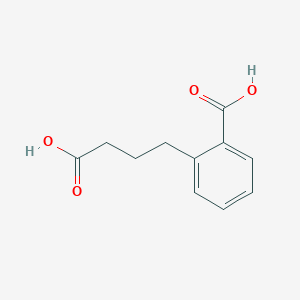

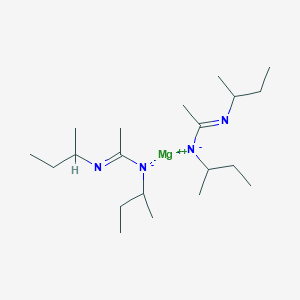
![Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II), min. 97%](/img/structure/B6308291.png)
![{(S)-(-)-7-[N-(1,3-dithian-2-yl)methylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane}chlorodihydroiridium(III), 97+% [Ir-(S)-DTB-SpiroSAP]](/img/structure/B6308299.png)
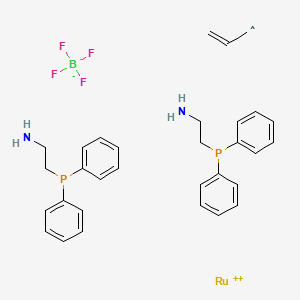
![(R)-(+)-7-[N-(2-Benzylthio)ethylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-DTB-SpiroSAP-Bn]](/img/structure/B6308314.png)